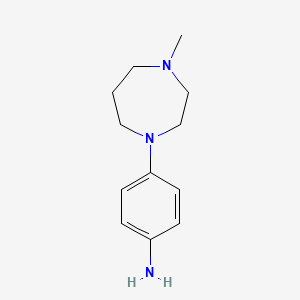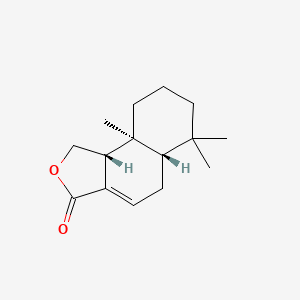
Cinnamolide
Descripción general
Descripción
Cinnamolide is a sesquiterpenoid compound that belongs to the drimane family. It is known for its insect deterrent properties and is synthesized from drimenol, a naturally occurring sesquiterpene alcohol. This compound has been identified in various plants, including Persicaria hydropiper, and has shown potential in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cinnamolide can be synthesized through the oxidation of drimenol. The process involves the use of a drimenol oxidase enzyme, which catalyzes the conversion of drimenol to drimendiol. Further oxidation at the C-12 position leads to the formation of this compound. This process can be carried out in yeast or plant hosts that express the necessary enzymes .
Industrial Production Methods: Industrial production of this compound involves the use of genetically modified organisms (GMOs) that have been engineered to express the drimenol oxidase enzyme. These GMOs can produce this compound in large quantities, making the process efficient and scalable .
Análisis De Reacciones Químicas
Types of Reactions: Cinnamolide undergoes various chemical reactions, including:
Oxidation: Conversion of drimenol to drimendiol and further to this compound.
Reduction: Potential reduction of this compound to its corresponding alcohol.
Substitution: Possible substitution reactions at the hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Oxidation: Enzymatic oxidation using drimenol oxidase.
Reduction: Chemical reduction using reducing agents such as sodium borohydride.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Drimendiol and this compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Cinnamolide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other drimane sesquiterpenoids.
Biology: Studied for its insect deterrent properties and potential use in pest control.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the production of insect-resistant crops through genetic modification
Mecanismo De Acción
Cinnamolide exerts its effects primarily through its interaction with insect receptors, leading to deterrence. The compound is believed to interfere with the feeding behavior of insects, making it an effective antifeedant. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect the sensory perception of insects .
Comparación Con Compuestos Similares
Cinnamolide is unique among drimane sesquiterpenoids due to its specific structure and properties. Similar compounds include:
Drimenol: The precursor to this compound, also known for its insect deterrent properties.
Drimendiol: An intermediate in the synthesis of this compound.
Polygodial: Another drimane sesquiterpenoid with similar insect deterrent properties but different structural features.
This compound stands out due to its specific oxidation pattern and the presence of a lactone ring, which contributes to its unique biological activities .
Propiedades
IUPAC Name |
(5aS,9aS,9bR)-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)11-9-17-13(16)10(11)5-6-12(14)15/h5,11-12H,4,6-9H2,1-3H3/t11-,12-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUMRNRVJNFLPT-SLEUVZQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C3C2COC3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC=C3[C@@H]2COC3=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201339979 | |
| Record name | Cinnamolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23599-47-5 | |
| Record name | Cinnamolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


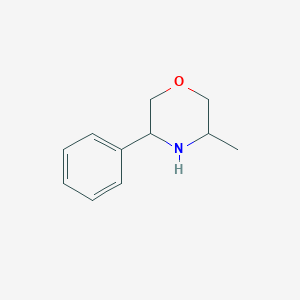
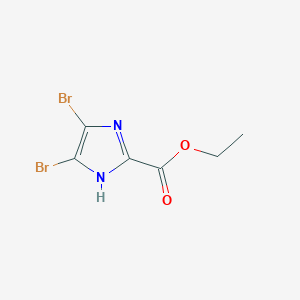
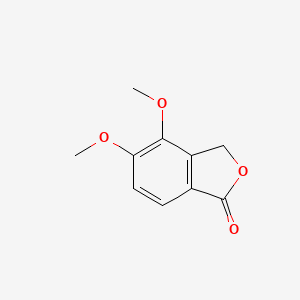
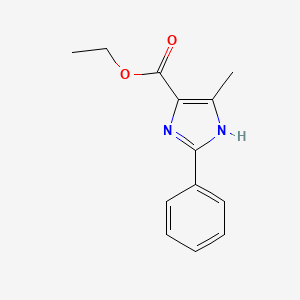
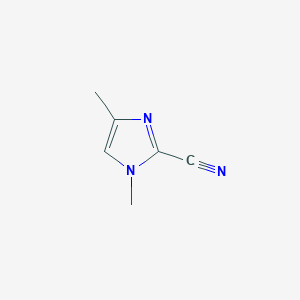
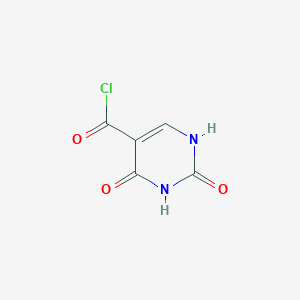
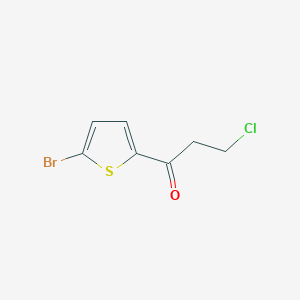
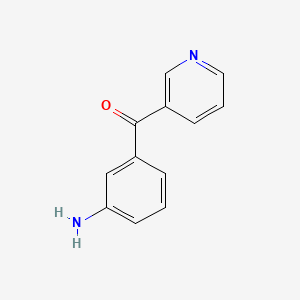
![Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B1611066.png)
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(bromomethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1611067.png)

